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molecular formula C11H19NO B1211870 2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

Cat. No. B1211870
M. Wt: 181.27 g/mol
InChI Key: HDTOQYUZMCNTBZ-UHFFFAOYSA-N
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Patent
US05412096

Procedure details

60% oily sodium hydride (272 mg), placed in a flask, was treated with n-hexane in an argon gas atmosphere to wash off the oil component, and the remaining hexane was distilled off under reduced presure. Dimethyl sulfoxide (8 ml) was added to the residue, the mixture was heated at 60° to 70° C. for about one hour, the faint-green solution thus obtained was ice-cooled, and 2.43 g methyltriphenylphosphonium bromide was added. Heating the mixture at about 40° C. put the solid into solution, giving a yellowish-red solution. It was cooled to about 30° C., 590 mg 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one was added, and the mixture was stirred at room temperature for about two hours. It was then poured into 50 ml ice water, the resulting mixture was extracted with chloroform, and the extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure from the dried solution, the residue was purified by silica gel column chromatography by using, as eluent, a mixed solvent of chloroform/methanol (10:1 by volume), giving 320 mg of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane as oil. It was dissolved in ether, and ethanolic hydrogen chloride was added to the solution, giving the corresponding hydrochloride as crystals.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.43 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]1[C:8](=O)[CH2:7][C:6]2([CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[O:5]1.[CH3:16]CCCCC>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:3][CH:4]1[C:8](=[CH2:16])[CH2:7][C:6]2([CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[O:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
590 mg
Type
reactant
Smiles
CC1OC2(CC1=O)CCN(CC2)C
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
2.43 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
to wash off the oil component
DISTILLATION
Type
DISTILLATION
Details
the remaining hexane was distilled off
ADDITION
Type
ADDITION
Details
Dimethyl sulfoxide (8 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° to 70° C. for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the faint-green solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
giving a yellowish-red solution
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to about 30° C.
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure from the dried solution
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1OC2(CC1=C)CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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